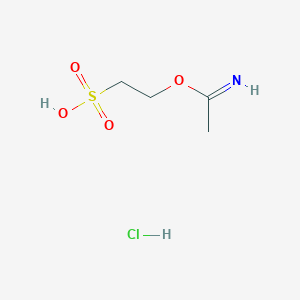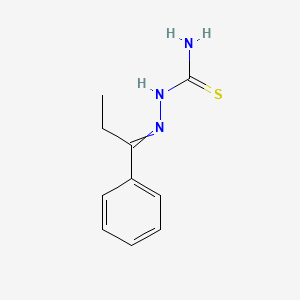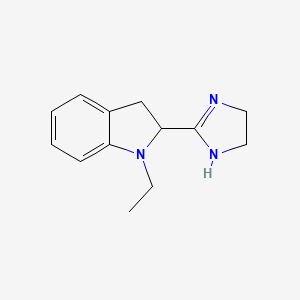![molecular formula C23H14O5 B14336580 Naphtho[1,2-d]-1,3-dioxole-6,9-dione, 5-hydroxy-2,2-diphenyl- CAS No. 97467-30-6](/img/structure/B14336580.png)
Naphtho[1,2-d]-1,3-dioxole-6,9-dione, 5-hydroxy-2,2-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphtho[1,2-d]-1,3-dioxole-6,9-dione, 5-hydroxy-2,2-diphenyl- is a complex organic compound known for its unique structural features and diverse applications This compound belongs to the class of naphthoquinones, which are characterized by their quinone structure fused with a naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[1,2-d]-1,3-dioxole-6,9-dione, 5-hydroxy-2,2-diphenyl- typically involves multi-step organic reactions. One common method includes the condensation of 2-naphthol with aldehydes in the presence of Lewis acidic catalysts such as ferric chloride (FeCl3), ytterbium triflate (Yb(OTf)3), or ceric ammonium nitrate (CAN) . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. The choice of catalysts and solvents is crucial to optimize the reaction rates and minimize by-products.
化学反应分析
Types of Reactions
Naphtho[1,2-d]-1,3-dioxole-6,9-dione, 5-hydroxy-2,2-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can further undergo additional functionalization to yield a wide range of bioactive compounds.
科学研究应用
Naphtho[1,2-d]-1,3-dioxole-6,9-dione, 5-hydroxy-2,2-diphenyl- has found applications in several scientific research areas:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a fluorescent probe and cytotoxic agent against cancer cells.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of dyes, pigments, and polymeric materials.
作用机制
The mechanism of action of Naphtho[1,2-d]-1,3-dioxole-6,9-dione, 5-hydroxy-2,2-diphenyl- involves its redox properties, which allow it to participate in electron transfer reactions. This compound can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to apoptosis in cancer cells . The molecular targets include DNA, where it can intercalate and disrupt replication, and various enzymes involved in cellular metabolism.
相似化合物的比较
Similar Compounds
Juglone: A natural naphthoquinone with similar redox properties and biological activities.
Lawsone: Another naphthoquinone known for its antimicrobial and anticancer properties.
Plumbagin: Exhibits strong cytotoxic activity against cancer cells.
Uniqueness
Naphtho[1,2-d]-1,3-dioxole-6,9-dione, 5-hydroxy-2,2-diphenyl- is unique due to its structural complexity and the presence of both hydroxyl and diphenyl groups. These features enhance its reactivity and potential for functionalization, making it a versatile compound for various applications in scientific research and industry.
属性
CAS 编号 |
97467-30-6 |
|---|---|
分子式 |
C23H14O5 |
分子量 |
370.4 g/mol |
IUPAC 名称 |
5-hydroxy-2,2-diphenylbenzo[g][1,3]benzodioxole-6,9-dione |
InChI |
InChI=1S/C23H14O5/c24-16-11-12-17(25)21-20(16)18(26)13-19-22(21)28-23(27-19,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,26H |
InChI 键 |
FAQLBWAFSYRKJL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2(OC3=C(O2)C4=C(C(=O)C=CC4=O)C(=C3)O)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,5-Dichloro-N-[2-(diethylamino)ethyl]-2,6-dimethoxybenzamide](/img/structure/B14336504.png)
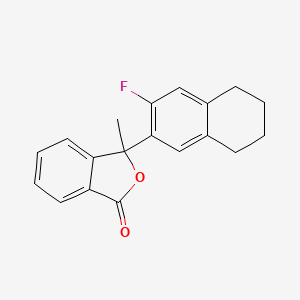
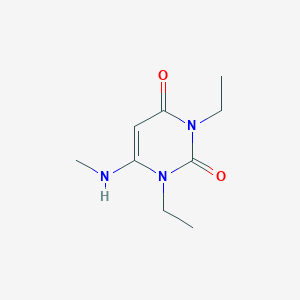
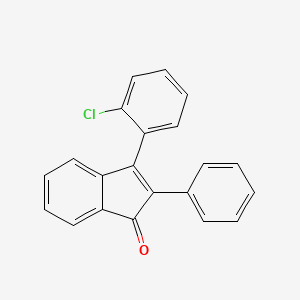
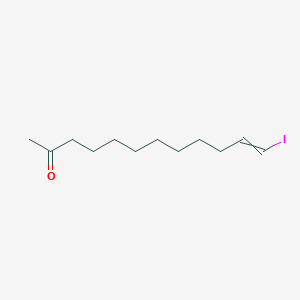
![Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]-](/img/structure/B14336563.png)
![1,4-Butanediamine, N-[3-(ethylamino)propyl]-](/img/structure/B14336569.png)
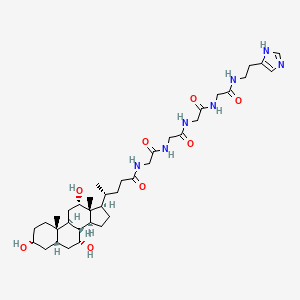
![1,1'-Sulfanediylbis[5-tert-butyl-2-methyl-4-(octadecyloxy)benzene]](/img/structure/B14336578.png)
![1-(Methylsulfanyl)-2-{[2-(methylsulfanyl)ethyl]selanyl}ethane](/img/structure/B14336584.png)
